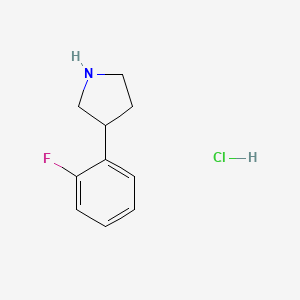

3-(2-Fluorophenyl)pyrrolidine hydrochloride

Description

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3-position with a 2-fluorophenyl group. The hydrochloride salt form arises from protonation of the pyrrolidine nitrogen, with a chloride counterion stabilizing the structure.

Key structural parameters :

Crystallographic Insights

X-ray diffraction studies of analogous fluorophenyl-pyrrolidine derivatives reveal:

- Dihedral angles : The pyrrolidine ring forms an 84.91° angle with the fluorophenyl group, creating a non-planar conformation that influences molecular packing.

- Hydrogen bonding : Crystal structures show intermolecular N–H⋯Cl interactions between the protonated pyrrolidine nitrogen and chloride ions.

- Unit cell parameters : For related compounds, monoclinic systems with space group $$ P2_1/c $$ are common, though specific data for this compound remains unpublished.

Propriétés

IUPAC Name |

3-(2-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN.ClH/c11-10-4-2-1-3-9(10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBZQWAHJDBRUFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90915578 | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943843-62-7 | |

| Record name | Pyrrolidine, 3-(2-fluorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943843-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluorophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90915578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Step 1: Preparation of Pyrrolidone tert-Butyl Formate Intermediate

- Reactants: Pyrrolidone and di-tert-butyl carbonate

- Conditions: Reaction in polar (e.g., acetonitrile, tetrahydrofuran, DMF) or non-polar solvents (e.g., toluene, dichloromethane) at -20 to 40 °C for 1-10 hours

- Catalyst: Alkali base (e.g., sodium hydroxide)

- Workup: Reaction mixture poured into water, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate, and saturated salt solution, then dried and concentrated to yield tert-butyl pyrrolidone formate

Step 2: Grignard Reaction with 2-Fluorobromobenzene

- Reactants: tert-Butyl pyrrolidone formate and Grignard reagent prepared from 2-fluorobromobenzene

- Conditions: Reaction in an organic solvent such as tetrahydrofuran or diethyl ether at -30 to 50 °C for 3-12 hours

- Workup: Quenching with saturated ammonium chloride, extraction, washing with saturated saline, drying, and concentration to obtain 2-(2-fluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate

Step 3: Acid-Catalyzed Dehydration and Deprotection

- Reactants: 2-(2-fluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate

- Conditions: Acid catalysis (e.g., dilute sulfuric acid) in organic solvents like methanol, ethanol, or acetonitrile at 0-100 °C for 1-10 hours

- Workup: Concentration, extraction, pH adjustment to alkaline, separation of 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole, washing, drying, and concentration

Step 4: Catalytic Reduction to 3-(2-Fluorophenyl)pyrrolidine

- Reactants: 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole

- Catalyst: Borane ammonia complex in the presence of chiral acids (e.g., D-mandelic acid, D-tartaric acid, or R-chiral phosphonic acid)

- Conditions: Reaction in organic solvents such as diethyl ether or toluene at 20-80 °C for 8-48 hours

- Workup: Concentration, pH adjustment to alkaline, extraction, washing with saturated salt solution, drying, and concentration to yield the optically active 3-(2-fluorophenyl)pyrrolidine

Step 5: Formation of Hydrochloride Salt

- The free base 3-(2-fluorophenyl)pyrrolidine is treated with hydrochloric acid to form the hydrochloride salt, which is typically isolated by filtration or crystallization.

Data Table Summarizing Key Reaction Parameters

| Step | Reactants/Intermediates | Solvents | Conditions (Temp, Time) | Catalysts/Reagents | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Pyrrolidone + di-tert-butyl carbonate | Acetonitrile, THF, DMF, Toluene | -20 to 40 °C, 1-10 h | Alkali base (e.g., NaOH) | tert-Butyl pyrrolidone formate obtained after workup |

| 2 | tert-Butyl pyrrolidone formate + 2-fluorobromobenzene (Grignard reagent) | THF, diethyl ether, MTBE | -30 to 50 °C, 3-12 h | Grignard reagent | 2-(2-fluorophenyl)-2-hydroxypyrrole-1-tert-butyl formate |

| 3 | Intermediate from Step 2 | Methanol, ethanol, acetonitrile | 0-100 °C, 1-10 h | Dilute sulfuric acid | 5-(2-fluorophenyl)-3,4-dihydro-2H-pyrrole |

| 4 | Intermediate from Step 3 | Diethyl ether, toluene | 20-80 °C, 8-48 h | Borane ammonia complex + chiral acid | Optically active 3-(2-fluorophenyl)pyrrolidine |

| 5 | Free base pyrrolidine | - | Room temperature | Hydrochloric acid | This compound salt |

Research Findings and Notes

- The use of chiral acids during the reduction step enables the production of enantiomerically enriched 3-(2-fluorophenyl)pyrrolidine, which is crucial for pharmaceutical applications where stereochemistry impacts biological activity.

- Selection of solvents is critical for optimizing yields and purity; polar aprotic solvents favor the initial formate formation, while ether solvents are preferred for Grignard and reduction steps.

- The synthetic strategy avoids harsh conditions, uses relatively mild temperatures, and employs cost-effective reagents, making it suitable for industrial-scale production.

- Alternative methods focus on intermediate preparation, such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde synthesis, which can be a precursor in related synthetic pathways, using bromate/bromide oxidation in mixed solvent systems with high yield and environmental safety.

- Catalytic hydrogenation methods for related pyrrolidine derivatives (e.g., 3-pyrrolidinol) demonstrate the feasibility of selective reductions under mild hydrogen pressure with palladium or rhodium catalysts, which could be adapted for fluorophenyl-substituted analogs.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(2-Fluorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

The primary applications of 3-(2-Fluorophenyl)pyrrolidine hydrochloride are in pharmaceutical research, particularly concerning its pharmacological effects and potential therapeutic uses:

-

Neuropharmacology :

- This compound has shown promise in modulating neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies suggest that it may possess anxiolytic and antidepressant-like effects , which are crucial for treating various psychiatric disorders .

- Interaction studies have indicated that it acts as a partial agonist at certain serotonin receptors , influencing dopamine receptor activity as well.

- Drug Development :

-

Synthesis and Derivatization :

- The synthesis of this compound involves several steps, emphasizing the importance of chirality to yield the desired enantiomer. Various synthetic routes have been documented, showcasing its versatility in chemical modifications to enhance pharmacological properties.

Research Findings

Recent studies have highlighted several key findings regarding the biological activities and interactions of this compound:

- It has been shown to interact with various enzymes and receptors, which can lead to insights into its mechanism of action and therapeutic potential.

- The compound's reactivity includes nucleophilic substitution and electrophilic aromatic substitution due to the fluorine atom's influence on the aromatic system, allowing further derivatization for enhanced activity.

-

Anxiolytic Effects :

- A study investigating the anxiolytic properties of various pyrrolidine derivatives found that this compound exhibited significant reductions in anxiety-like behaviors in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.

-

Antidepressant Activity :

- Another research effort focused on the antidepressant-like effects of this compound demonstrated its ability to enhance serotonin levels in the brain, providing a basis for further clinical trials aimed at developing antidepressant medications.

Mécanisme D'action

The mechanism of action of 3-(2-Fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Halogen-Substituted Analogs

3-(2-Bromophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C10H11BrClN

- CAS : 1203682-28-3

- Key Differences : Bromine replaces fluorine at the ortho position. Bromine’s larger atomic radius and lower electronegativity may alter binding affinity in receptor interactions. This compound exhibits a molecular weight of 256.56 g/mol , significantly higher than the fluorinated analog .

3-(5-Chloro-2-fluorophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C10H10Cl2FN

- CAS : N/A (under research, SY359657)

- Key Differences: Introduces a chlorine atom at the meta position alongside ortho-fluorine. The electron-withdrawing effects of both halogens may enhance metabolic stability compared to mono-halogenated derivatives .

Fluorine Positional Isomers

(R)-2-(4-Fluorophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C10H11ClFN

- CAS : 1218935-60-4

- Key Differences: Fluorine is at the para position. Stereochemistry (R-configuration) may confer selectivity in chiral environments .

(R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

- Molecular Formula : C10H10ClF2N

- CAS : 1218935-60-4

- Key Differences : Two fluorine atoms at ortho and para positions. The increased electronegativity could enhance binding to electron-deficient targets, such as serotonin receptors .

Functional Group Variations

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine Hydrochloride

- Molecular Formula: C11H13ClF3NO

- CAS : N/A (MFCD13561140)

- Key Differences: A trifluoromethylphenoxy group replaces the fluorophenyl moiety. The trifluoromethyl group’s strong electron-withdrawing effect and lipophilicity may improve blood-brain barrier penetration .

3-((2-Fluorophenoxy)methyl)pyrrolidine Hydrochloride

- Molecular Formula: C11H14ClFNO

- CAS : 1219981-26-6

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Substituent Effects on Properties

| Compound | Key Substituent Feature | Potential Impact on Properties |

|---|---|---|

| 3-(2-Fluorophenyl)pyrrolidine HCl | Ortho-fluorine | Moderate lipophilicity, steric hindrance |

| 3-(5-Chloro-2-fluorophenyl)pyrrolidine HCl | Ortho-F + meta-Cl | Enhanced metabolic stability |

| (R)-2-(2,5-Difluorophenyl)pyrrolidine HCl | Ortho/para-diF | Increased receptor binding affinity |

| 3-((2-Fluorophenoxy)methyl)pyrrolidine HCl | Ether-linked fluorophenoxy | Improved solubility |

Activité Biologique

3-(2-Fluorophenyl)pyrrolidine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a fluorophenyl group. The presence of the fluorine atom enhances the compound's lipophilicity, which may influence its interaction with biological targets. Its molecular formula is C_{10}H_{12ClFN and it has been identified as a potential modulator of neurotransmitter systems, particularly those involving monoamines such as dopamine and serotonin.

The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system. Preliminary studies suggest that it may act as a partial agonist at certain serotonin receptors while also influencing dopamine receptor activity. These interactions are critical for understanding its potential therapeutic applications in treating psychiatric disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neurotransmitter Modulation : The compound has been studied for its effects on dopamine and serotonin receptors, suggesting potential anxiolytic and antidepressant-like effects.

- Enzyme Inhibition : It has shown promise as an inhibitor of various enzymes, which could be relevant in treating conditions such as bacterial infections or cancer .

- Antibacterial Activity : Related compounds within the pyrrolidine class have demonstrated antibacterial properties against multidrug-resistant strains, indicating a potential for further development in this area .

Case Studies and Experimental Data

-

Neuropharmacological Studies :

- In vitro studies have indicated that this compound can modulate neuronal activity by influencing voltage-gated sodium and calcium channels, which are crucial for neurotransmission .

- A study reported that derivatives of pyrrolidine compounds exhibited varying degrees of inhibition on GABA transporters, suggesting potential applications in epilepsy treatment .

- Antibacterial Properties :

Comparative Analysis with Related Compounds

The following table summarizes key comparative features between this compound and similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₀H₁₂ClFN | Potential anxiolytic effects; interacts with monoamine receptors |

| 3-(4-Fluorophenyl)pyrrolidine hydrochloride | C₁₀H₁₂ClF | Similar structure; may exhibit different receptor binding profiles |

| (S)-3-(2-Fluorophenyl)pyrrolidine hydrochloride | C₁₀H₁₂ClFN | Stereoisomer; potential for different pharmacological properties |

Q & A

Q. What are the key synthetic strategies for preparing 3-(2-fluorophenyl)pyrrolidine hydrochloride, and how do reaction conditions influence yield?

Answer: The synthesis typically involves:

- Fluorination : Use of electrophilic fluorinating agents (e.g., N-fluorobenzenesulfonimide) to introduce fluorine at the phenyl ring or pyrrolidine moiety .

- Cyclization : Formation of the pyrrolidine ring via intramolecular cyclization of precursors like β-fluorinated amines.

- Salt Formation : Reaction with hydrochloric acid to isolate the hydrochloride salt.

Critical parameters include:

- Temperature : Lower temperatures (0–5°C) reduce side reactions during fluorination .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance fluorinating agent reactivity .

- Catalysts : Palladium catalysts may improve regioselectivity in aryl-fluorine bond formation .

Q. How is the structural configuration of this compound validated?

Answer:

- NMR Spectroscopy : -NMR identifies fluorine positions (e.g., δ -120 to -140 ppm for aryl-F) . -NMR confirms pyrrolidine ring conformation (e.g., coupling constants for chair vs. boat forms).

- X-ray Crystallography : Resolves stereochemistry and salt formation (Cl⁻ counterion proximity to the pyrrolidine N) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClFN for the free base + HCl) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Answer:

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility (~10–50 mM in PBS at pH 7.4) compared to free bases .

- Stability :

- pH Sensitivity : Degrades in alkaline conditions (pH > 8) via dehydrohalogenation.

- Light Sensitivity : Fluorophenyl groups may undergo photodegradation; store in amber vials .

Advanced Research Questions

Q. How can researchers address low regioselectivity during fluorination of the phenyl ring?

Answer:

- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer fluorine addition to the ortho position .

- Metal Catalysis : Use Cu(I)/ligand systems to enhance para-selectivity in electrophilic fluorination .

- Computational Modeling : DFT calculations predict transition-state energies to optimize fluorination pathways .

Q. What pharmacological interactions are predicted for this compound, and how are they tested experimentally?

Answer:

- Target Prediction :

- Dopamine D2/D3 Receptors : Fluorinated pyrrolidines often bind to CNS targets; use radioligand displacement assays (e.g., H-spiperone competition) .

- Monoamine Transporters : Assess inhibition of serotonin/norepinephrine reuptake via HEK-293 cell models .

- ADME Profiling :

- CYP450 Metabolism : LC-MS/MS identifies metabolites (e.g., oxidative defluorination products) .

- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction (e.g., >90% binding in human serum) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

Answer:

- QSAR Models : Correlate logP values (e.g., 2.1–2.5) with blood-brain barrier permeability .

- Molecular Dynamics (MD) : Simulate binding to lipid bilayers to predict tissue distribution .

- Docking Studies : Identify hydrogen-bond interactions with target proteins (e.g., π-stacking with aromatic residues in receptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.